molecular formula C8H11NO2S B8576711 Methyl 2-methyl-5-thiazolepropanoate

Methyl 2-methyl-5-thiazolepropanoate

Cat. No.: B8576711
M. Wt: 185.25 g/mol
InChI Key: MKHADDBVHPNTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-thiazolepropanoate is a heterocyclic ester featuring a thiazole ring substituted with a methyl group at the 2-position and a propanoate methyl ester side chain at the 5-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their role in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 3-(2-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO2S/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3

InChI Key

MKHADDBVHPNTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-methyl-5-thiazolepropanoate with thiazole-containing analogs from peer-reviewed literature and pharmacopeial sources. Key differences in substituents, ester groups, and synthesis methods are highlighted.

Compound Name Thiazole Substituents Ester Group Carbon Chain Synthetic Method Reported Applications
This compound (Target) 2-methyl, 5-propanoate Methyl C3 (propanoate) Not explicitly detailed in evidence (inferred standard esterification) Unknown (structural analog studies suggest potential as intermediates)
Ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate (, Compound 25) 2-phenylacetamido, 5-pentanoate Ethyl C5 (pentanoate) Substitution reaction with ethyl ester precursor Intermediate for bioactive amides (e.g., 26, 27)
Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (, Compound 8a) 4-methyl, 2-(4-trifluoromethylphenyl), 5-methylthio Ethyl C3 (propanoate) Base-mediated coupling (Cs₂CO₃ in CH₃CN) PPAR (peroxisome proliferator-activated receptor) regulator
Thiazol-5-ylmethyl carbamate derivatives () Varied (e.g., ethyl, isopropyl, hydroperoxy groups) Carbamate Variable Multi-step peptide coupling and urea formation Pharmacopeial candidates (exact targets unspecified)

Key Structural and Functional Insights

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 8a) enhance electrophilic reactivity, whereas electron-donating groups (e.g., methyl in the target compound) stabilize the thiazole ring .
  • Ester Group Influence :

    • Methyl esters (target compound) are typically less hydrolytically stable than ethyl esters (Compound 25), affecting metabolic pathways and bioavailability .
    • Carbamate derivatives () exhibit greater resistance to esterase cleavage, making them suitable for sustained-release formulations .
  • Chain Length and Functionalization: Propanoate chains (C3) balance lipophilicity and solubility, whereas pentanoate chains (C5, Compound 25) may enhance membrane permeability but reduce aqueous solubility . Thioether linkages (e.g., Compound 8a) improve oxidative stability and enable conjugation with phenolic moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.